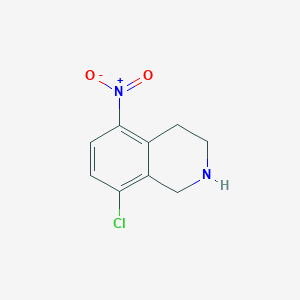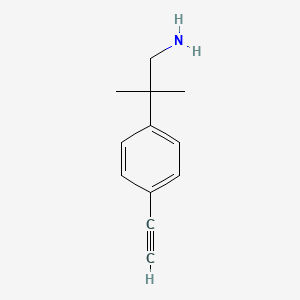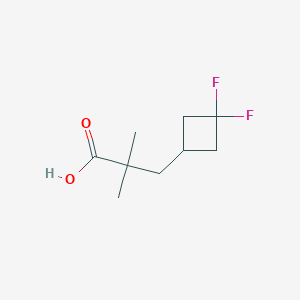
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid is a fluorinated organic compound known for its unique chemical structure and properties. The presence of fluorine atoms in the cyclobutyl ring imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of ethyl 3,3-difluorocyclobutanecarboxylate as a starting material . The reaction conditions often involve the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve multigram synthesis techniques, ensuring high yield and purity. The process often includes steps such as esterification, hydrolysis, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the cyclobutyl ring can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,3-Difluorocyclobutyl)acetic acid: Similar in structure but differs in the position of the functional groups.
(3,3-Difluorocyclobutyl)methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid is unique due to its specific arrangement of fluorine atoms and the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C9H14F2O2 |
|---|---|
Molekulargewicht |
192.20 g/mol |
IUPAC-Name |
3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(2,7(12)13)3-6-4-9(10,11)5-6/h6H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DTDXKLSPWJYHNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CC(C1)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
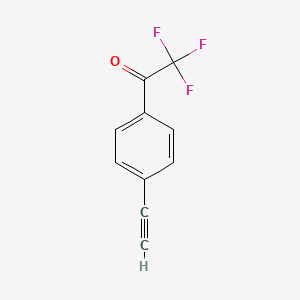
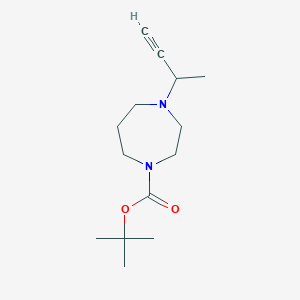
![4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)

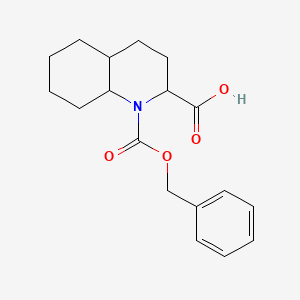


![1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride](/img/structure/B13519160.png)
![6-Phenyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13519169.png)

